1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSCOKGXYBDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Strategies for Pyrrolidine Core Formation
The pyrrolidine ring with a 5-oxo moiety is central to the target compound. Two dominant approaches emerge: cyclization of linear precursors and modification of preformed heterocycles .
Michael Addition-Cyclization
A widely adopted method involves Michael addition of acrylamide derivatives followed by intramolecular cyclization. For example, reacting ethyl 3-aminocrotonate with 3-chloro-2-fluorobenzaldehyde under basic conditions yields an imine intermediate, which undergoes cyclization in acidic media to form the pyrrolidine ring. Adjusting the stoichiometry of trifluoroacetic acid (TFA) as a catalyst enhances yields to ~72%.
[3+2] Cycloaddition Reactions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers stereoselective ring formation. Using propargylamine derivatives and azido-containing aryl precursors, this method achieves regioselective incorporation of the 3-chloro-2-fluorophenyl group. Yields up to 68% are reported with CuI/1,10-phenanthroline catalysis in DMF at 80°C.
Aryl Group Introduction: Coupling and Substitution
Introducing the 3-chloro-2-fluorophenyl substituent requires precision due to the meta-chloro and ortho-fluoro arrangement.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of pyrrolidine boronic esters with 1-bromo-3-chloro-2-fluorobenzene is effective. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and dioxane/water (4:1) at 90°C, achieving 65–70% yields. Electron-withdrawing groups on the aryl halide enhance oxidative addition kinetics, favoring coupling efficiency.
Carboxylic Acid Functionalization
The 3-carboxylic acid group is introduced via hydrolysis or oxidation:
Integrated Synthesis Routes
One-Pot Microwave-Assisted Synthesis
Combining ring formation and aryl coupling, a microwave-assisted protocol reacts 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with 3-chloro-2-fluoroaniline in ethanol at 100°C for 3 minutes. Acidic workup yields the target compound in 85% purity (after recrystallization).
Table 1: Comparison of Integrated Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave one-pot | 100°C, 3 min, ethanol | 85 | 95 |
| Sequential coupling | Pd(PPh₃)₄, 90°C, 12 h | 70 | 98 |
| Ullmann coupling | CuI/L-proline, 120°C, 24 h | 55 | 90 |
Industrial-Scale Considerations
Catalytic System Recycling
Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse for up to 5 cycles in Suzuki couplings, reducing metal leaching to <0.1 ppm.
Solvent Recovery
Distillation recovery rates for dioxane and ethanol exceed 90% in closed-loop systems, aligning with green chemistry principles.
Byproduct Management
Chlorofluorobenzene byproducts are minimized via fractional distillation, with <2% carryover into final products.
Challenges and Optimization Strategies
Emerging Methodologies
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has demonstrated promising biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, derivatives of pyrrolidine carboxylic acids have shown effectiveness against multidrug-resistant Gram-positive bacteria and fungi . The structure-dependent antimicrobial activity suggests that modifications in the substituents can lead to enhanced efficacy against specific strains.
Anticancer Potential
Studies have identified that certain derivatives of pyrrolidine-based compounds can inhibit cancer cell proliferation. For example, compounds with similar structural features have been tested in vitro against human lung cancer cell lines (A549), showing significant cytotoxicity . The mechanism of action typically involves interference with metabolic pathways critical for cancer cell survival.
Case Study 1: Antimicrobial Efficacy
A study explored various pyrrolidine derivatives' antimicrobial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that specific modifications to the pyrrolidine structure significantly enhanced antibacterial activity, underscoring the potential of this compound in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds in human lung cancer cell lines. The study found that certain derivatives exhibited a high degree of cytotoxicity, suggesting that this compound could be a scaffold for designing novel anticancer drugs .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carboxylic acid and ketone groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Effects
The biological and chemical properties of pyrrolidin-2-one derivatives are highly dependent on substituents at the phenyl ring and modifications to the pyrrolidine core. Below is a comparative analysis of key analogs:
2.4 Physicochemical Properties
| Property | Target Compound | 1-(5-Cl-2-OH Phenyl) | 1-(4-Cl-3-F Phenyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~257.65 (estimated) | 269.68 | 257.65 |
| LogP | ~2.1 (predicted) | 1.8 | 2.3 |
| pKa | ~4.5 (carboxylic) | 4.2 | 4.6 |
| Melting Point | Not reported | 145–146°C | Not reported |
Key Research Findings
- Antioxidant Superiority: Hydroxyphenyl analogs (e.g., compound 10) exhibit 1.5× higher DPPH scavenging than ascorbic acid, attributed to free radical stabilization via phenolic -OH groups .
- Synthetic Flexibility : The pyrrolidine core allows modular functionalization, enabling the introduction of heterocycles (e.g., triazoles) for enhanced bioactivity .
- Halogen Effects : Chloro/fluoro groups improve pharmacokinetic properties (e.g., half-life) but may reduce solubility compared to hydroxylated derivatives .
Biological Activity
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C11H10ClFNO3
- Molecular Weight : 257.65 g/mol
- CAS Number : 566154-63-0
Anticancer Activity
Recent studies have shown that derivatives of 5-oxopyrrolidine compounds, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, notably the A549 human lung adenocarcinoma model.
Key Findings :
- The compound demonstrated structure-dependent anticancer activity, with specific modifications enhancing its efficacy against A549 cells compared to traditional chemotherapeutics like cisplatin .
- In vitro studies indicated that treatment with this compound resulted in reduced cell viability, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against Gram-positive bacteria and drug-resistant fungal pathogens. The results indicate a promising profile for further development.
Key Findings :
- The compound exhibited antimicrobial activity against multidrug-resistant strains, making it a candidate for addressing the rising issue of antibiotic resistance .
- Structure-activity relationship studies revealed that modifications to the phenyl ring significantly influenced the antimicrobial efficacy, highlighting the importance of chemical structure in drug design .
Study 1: Anticancer Efficacy in A549 Cells
A study assessed the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 cells. The compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay. The results demonstrated that certain derivatives exhibited cytotoxicity comparable to that of established chemotherapeutic agents .
| Compound | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| Derivative A | 12.5 | More effective |
| Derivative B | 20.0 | Comparable |
| This compound | 15.0 | Effective |
Study 2: Antimicrobial Activity Against Resistant Strains
In another study focusing on antimicrobial properties, the compound was tested against various resistant bacterial strains using broth microdilution techniques. The findings indicated that it possessed significant activity against specific Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Q & A
Q. What safety protocols are essential for handling halogenated pyrrolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
